molecular formula C10H15N5O2 B13998042 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione CAS No. 7464-78-0

3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione

Cat. No.: B13998042
CAS No.: 7464-78-0
M. Wt: 237.26 g/mol
InChI Key: RJFYPNPIJIXAIX-UHFFFAOYSA-N
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Description

3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is a purine derivative known for its diverse applications in scientific research and industry. This compound is structurally related to xanthine and is characterized by its unique chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,7-dimethylxanthine with ethyl iodide and methylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with potassium carbonate as a base, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding purine-2,6-dione derivatives, while substitution reactions can produce various alkylated purine derivatives .

Scientific Research Applications

3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain signaling pathways and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

    Theobromine: 3,7-Dimethylxanthine

Uniqueness

3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, this compound exhibits a combination of TRPA1 antagonism and PDE inhibition, making it a promising candidate for pain and inflammation management .

Properties

CAS No.

7464-78-0

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

3-ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione

InChI

InChI=1S/C10H15N5O2/c1-5-15-7-6(8(16)14(4)10(15)17)13(3)9(11-2)12-7/h5H2,1-4H3,(H,11,12)

InChI Key

RJFYPNPIJIXAIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC)C

Origin of Product

United States

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